molecular formula C11H15N5S2 B5561217 3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE

3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE

Cat. No.: B5561217
M. Wt: 281.4 g/mol
InChI Key: LWRQZQHCUGQAJF-UHFFFAOYSA-N
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Description

3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde and a piperazine derivative under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This often involves the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various alkylating or acylating agents

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Thiol

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

Properties

IUPAC Name

3-methyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S2/c1-14-3-5-16(6-4-14)10-8-9(12-7-13-10)15(2)11(17)18-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRQZQHCUGQAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2SC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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